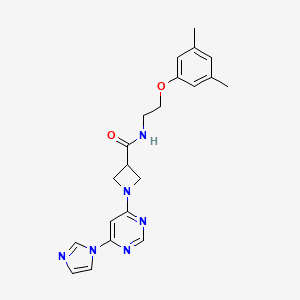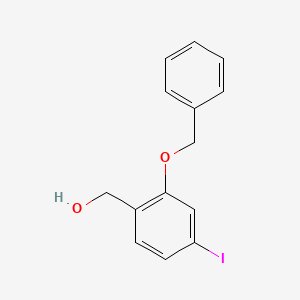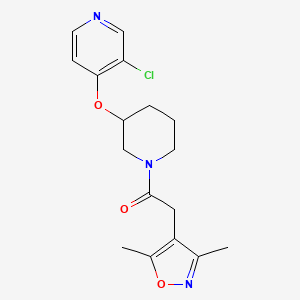
5-Chloroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It has a molecular weight of 188.62 .
Synthesis Analysis
Chloroquinoline-3-carbonitriles can be synthesized using various methods and reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClN2/c11-9-2-1-3-10-8 (9)4-7 (5-12)6-13-10/h1-4,6H .Chemical Reactions Analysis
The various synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives have been described in detail . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wirkmechanismus
Target of Action
It’s worth noting that chloroquine, a related compound, is known to inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
In the case of chloroquine, it prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-Chloroquinoline-3-carbonitrile is its high reactivity, which makes it a versatile reagent for a variety of organic synthesis reactions. In addition, this compound is relatively easy to synthesize and is available commercially. However, this compound is a highly reactive compound and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of 5-Chloroquinoline-3-carbonitrile are vast and there are many future directions that can be explored. Some potential future directions include the development of new drugs, the synthesis of novel materials, and the use of this compound as a reagent for organic synthesis. In addition, further research into the biochemical and physiological effects of this compound could lead to new potential applications.
Synthesemethoden
5-Chloroquinoline-3-carbonitrile can be synthesized via a variety of methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination, and the Ullmann reaction. The most commonly used method for synthesizing this compound is the Ullmann reaction, which involves the reaction of aryl halides with copper or silver salts in the presence of a base. This method yields high yields of this compound and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
5-Chloroquinoline-3-carbonitrile has been used in a variety of scientific research applications, including drug discovery, materials science, and organic synthesis. In drug discovery, this compound has been used as a building block for the synthesis of potential drugs, as well as a starting material for the synthesis of novel compounds. In materials science, this compound has been used as a monomer for the synthesis of polymers and as a reagent for the synthesis of organic compounds. In organic synthesis, this compound has been used as a reagent for the synthesis of heterocyclic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDJXCCKDOGUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Naphthalen-1-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)


![2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2783273.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2783274.png)
![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)


![2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2783278.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2783282.png)
![Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2783283.png)